molecular formula C20H22FN3O B5627909 N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

Cat. No. B5627909
M. Wt: 339.4 g/mol
InChI Key: ZZAJWCKFNHIZKU-VMPITWQZSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and its analogs involves several key steps, including condensation reactions, fluorination, and nitro substitution. For instance, the preparation of related fluoropyridinyl carboxamides by labeling their nitropyridinyl precursors through nitro substitution by the F anion has been demonstrated. This process yields compounds with high affinity and selectivity for specific receptors, exemplifying the synthetic routes that can be employed to produce structurally similar compounds with potential biological activities (García et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray diffraction (XRD) studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized to have crystallized in the monoclinic crystal system, with detailed unit cell parameters provided. These structural insights are crucial for understanding the compound's interaction with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and binding affinity of N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide derivatives towards various receptors highlight their chemical properties. For instance, derivatives have shown selective binding to dopamine D3 receptors, indicating the compound's potential for specificity in receptor interaction. The importance of the carboxamide linker in achieving selectivity has been emphasized, suggesting a critical role for structural features in the compound's biological activity (Banala et al., 2011).

properties

IUPAC Name

N-(3-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c21-18-9-4-10-19(16-18)22-20(25)24-14-12-23(13-15-24)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJWCKFNHIZKU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

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